molecular formula C23H33IN2O B127829 Isopropamide Iodide CAS No. 71-81-8

Isopropamide Iodide

Cat. No.: B127829
CAS No.: 71-81-8
M. Wt: 480.4 g/mol
InChI Key: BFSMWENDZZIWPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropamide Iodide involves the reaction of 3,3-diphenylpropylamine with isopropyl bromide in the presence of a base to form the intermediate, which is then reacted with methyl iodide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic reaction principles but optimized for yield and purity. The process includes steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Atropine: Another anticholinergic drug used to treat similar gastrointestinal conditions.

    Hyoscyamine: Used for its antispasmodic properties in treating gastrointestinal disorders.

    Scopolamine: Known for its anticholinergic effects and used in treating motion sickness and postoperative nausea.

Uniqueness of Isopropamide Iodide: this compound is unique due to its long-acting nature and specific use in treating hyperacidity and hypermotility disorders. Its quaternary ammonium structure provides a prolonged duration of action compared to other anticholinergic drugs .

Properties

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMWENDZZIWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221221
Record name Isopropamide iodide
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Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71-81-8
Record name Isopropamide iodide
Source CAS Common Chemistry
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Record name Isopropamide iodide [USP:INN:BAN:JAN]
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Record name Isopropamide Iodide
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Record name Isopropamide iodide
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Record name Isopropamide iodide
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Record name ISOPROPAMIDE IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Isopropamide Iodide?

A1: this compound functions as an anticholinergic agent. [, , , ] It exerts its effects by competitively inhibiting the action of acetylcholine at muscarinic receptors, primarily in the gastrointestinal tract. [, , , ]

Q2: What are the downstream effects of this compound's anticholinergic activity?

A2: By blocking acetylcholine at muscarinic receptors, this compound reduces smooth muscle tone and contractions in the gastrointestinal tract. This leads to decreased gastric motility and reduced gastric acid secretion, providing relief from symptoms such as abdominal cramps and spasms. [, , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C23H33IN2O, and its molecular weight is 480.44 g/mol. [, ]

Q4: Has the crystal structure of this compound been determined?

A4: Yes, the crystal and molecular structure of this compound have been determined using single-crystal X-ray diffraction. The study revealed that the molecule adopts an orthorhombic crystal system and provided detailed information on bond lengths, angles, and conformation. [, ]

Q5: What analytical methods have been employed to determine this compound in various matrices?

A5: Several analytical methods have been developed and validated for the determination of this compound, including:* Spectrophotometry: This technique exploits the ability of this compound to form ion-pair complexes with dyes such as Bromophenol Blue and Thymol Blue, which can be measured spectrophotometrically. [, , ]* Derivative Spectrophotometry: This approach enhances the selectivity and sensitivity of spectrophotometric measurements by analyzing the derivative of the absorbance spectrum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC methods, including reversed-phase ion-pair chromatography, offer high resolution and sensitivity for quantifying this compound in pharmaceutical formulations. [, , ]* Capillary Zone Electrophoresis (CZE): This technique allows rapid and efficient separation and determination of this compound in pharmaceutical products along with other active ingredients and preservatives. []* Electrochemical Sensing: Recent research has explored the development of highly sensitive electrochemical sensors for simultaneous determination of this compound with other drugs. []

Q6: What are the advantages and disadvantages of the different analytical techniques for this compound determination?

A6: Spectrophotometry is cost-effective and simple to implement but may lack specificity in complex matrices.* Derivative spectrophotometry improves selectivity but requires sophisticated instrumentation and data analysis.* HPLC offers high sensitivity and resolution but can be time-consuming and expensive.* CZE provides rapid separation but requires careful optimization of parameters.* Electrochemical sensors* offer high sensitivity and miniaturization potential but require further development and validation.

Q7: What is known about the absorption and distribution of this compound?

A7: Research on rats suggests that this compound is absorbed from the gastrointestinal tract, though its absorption may be influenced by factors such as bile salts. [, ] The presence of trichloroacetate anions has been shown to potentially enhance the absorption of this compound. []

Q8: Has the impact of this compound on gastric acid secretion been investigated?

A8: Yes, studies have demonstrated that this compound effectively inhibits both basal and stimulated gastric acid secretion in humans. [, , ]

Q9: Have there been efforts to enhance the formulation and stability of this compound?

A9: Research has explored encapsulating this compound in liposomes to improve its delivery and potentially enhance its bioavailability. The addition of sodium taurodeoxycholate has been shown to increase the encapsulation efficiency of this compound in liposomes. []

Q10: What is the safety profile of this compound?

A11: While generally considered safe when used as directed, this compound, like other anticholinergic drugs, may cause side effects, especially at higher doses. [, , ]

Q11: What are the primary therapeutic applications of this compound?

A12: this compound is primarily used in combination with other medications for the symptomatic relief of gastrointestinal disorders characterized by cramps, spasms, and hyperacidity. [, , , , , , ]

Q12: What are some areas of ongoing research related to this compound?

A13:
Development of novel analytical techniques: Research continues to explore new and improved methods for sensitive and selective determination of this compound in various matrices. [] * Drug delivery systems: Efforts are underway to develop advanced drug delivery systems, such as liposomes, to enhance the bioavailability and efficacy of this compound. []* Combination therapies:* Research is ongoing to investigate the potential benefits and risks of using this compound in combination with other medications for specific gastrointestinal disorders. [, , ]

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